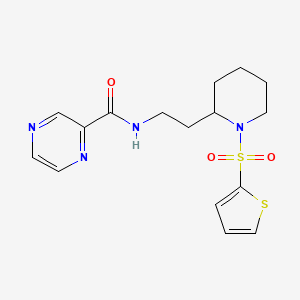

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide

Description

N-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide is a synthetic compound featuring a pyrazine-2-carboxamide core linked to a piperidine scaffold modified with a thiophene sulfonyl group. This structure combines a heterocyclic aromatic system (pyrazine) with a sulfonamide-functionalized piperidine, which may enhance bioavailability and target binding.

Properties

IUPAC Name |

N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c21-16(14-12-17-8-9-18-14)19-7-6-13-4-1-2-10-20(13)25(22,23)15-5-3-11-24-15/h3,5,8-9,11-13H,1-2,4,6-7,10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDMBVUPJWGHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCNC(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. The thiophene ring is then introduced via a sulfonylation reaction.

Attachment of the Pyrazine Ring: The pyrazine ring is attached to the piperidine intermediate through a nucleophilic substitution reaction. This step often requires the use of strong bases and high temperatures to ensure complete reaction.

Final Coupling: The final step involves coupling the pyrazine-piperidine intermediate with the carboxamide group. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used.

Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of thiophene sulfoxides or sulfones.

Reduction: Formation of fully saturated piperidine rings.

Substitution: Introduction of various functional groups onto the pyrazine ring, depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Anticancer Activity : Preliminary studies suggest that compounds similar to N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide display cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene and piperidine structures have shown enhanced activity against breast and colon cancer cells .

- Antiviral Properties : Research indicates that modifications in the pyrazine structure can lead to compounds with antiviral effects. Studies on related compounds have demonstrated efficacy against viral pathogens with minimal cytotoxicity .

2. Biological Research

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme inhibition mechanisms. Its structural components may facilitate binding to active sites, influencing metabolic pathways .

- Receptor Binding Studies : Investigations into receptor interactions suggest that the compound could serve as a ligand for various biological receptors, potentially modulating signaling pathways involved in disease processes .

3. Material Science

- Synthesis of Novel Materials : As a building block in organic synthesis, this compound can be utilized to create new materials with tailored properties for industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

Antiviral Activity

Pyrazine-2-carboxamide derivatives, such as (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-(1H-indol-3-yl)ethyl)pyrazine-2-carboxamide (Compound 12h), exhibit antiviral activity against SARS-CoV with an EC₅₀ of 3.2 μM . The thiophene sulfonyl group in the target compound may enhance protease inhibition, similar to sulfonamide-containing antivirals.

Anti-Tubercular Activity

Compound 13 (N-(2-(6-oxo-6H-pyridoacridin-4-ylamino)ethyl)pyrazine-2-carboxamide) inhibits Mycobacterium tuberculosis H37Rv at 2 μM, comparable to first-line drugs like pyrazinamide . The target compound’s piperidine-thiophene sulfonyl moiety may improve membrane permeability, critical for targeting intracellular pathogens.

Physicochemical and Spectroscopic Properties

- Molecular Weight : Estimated at ~423.5 g/mol (based on C₁₆H₂₀N₄O₃S₂).

- Spectroscopy : Analogous compounds show characteristic 13C NMR peaks for pyrazine carbonyl (δ ~167–168 ppm) and aromatic carbons (δ ~120–150 ppm) .

- Solubility : Piperidine derivatives with polar sulfonyl groups (e.g., thiophene sulfonyl) exhibit improved aqueous solubility compared to purely aromatic analogs .

Biological Activity

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide, identified by its CAS number 1208964-82-2, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 380.5 g/mol. The structural components include a pyrazine ring, a carboxamide group, and a thiophene moiety linked through a piperidine structure. These features suggest potential for diverse chemical reactivity and biological applications.

| Property | Value |

|---|---|

| CAS Number | 1208964-82-2 |

| Molecular Formula | C16H20N4O3S2 |

| Molecular Weight | 380.5 g/mol |

Biological Activities

Research indicates that pyrazine derivatives, including this compound, exhibit various pharmacological activities. These include:

- Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Studies have demonstrated that certain pyrazole derivatives possess strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the thiophene ring enhances lipophilicity, potentially improving membrane permeability and target interaction. Modifications in the piperidine or pyrazine moieties can significantly affect potency and selectivity against specific biological targets.

Case Studies

-

Antitumor Efficacy : In a study evaluating various pyrazole derivatives, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The most active derivatives displayed MIC values as low as 0.22 μg/mL against resistant strains .

Compound Cell Line IC50 (µM) Mechanism of Action Derivative 7b MCF-7 0.15 Apoptosis induction Derivative 10 PC-3 0.25 Cell cycle arrest - Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of related compounds through their ability to inhibit LPS-induced cytokine production in macrophages, demonstrating their utility in managing inflammatory responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.